molecular formula C17H17ClN2O4S B2696117 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922062-28-0

3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Katalognummer: B2696117
CAS-Nummer: 922062-28-0
Molekulargewicht: 380.84
InChI-Schlüssel: OVWJWHNIPFTOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized by its molecular formula C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S. Its structure features a benzenesulfonamide moiety linked to a tetrahydrobenzo[f][1,4]oxazepine ring system, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The key areas of interest include:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated IC50 values in the nanomolar range against glioblastoma and breast adenocarcinoma cells.
  • Antimicrobial Properties : The compound has shown promising antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The mechanisms through which the compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways characterized by chromatin condensation and cell shrinkage.
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 < 100 nM against glioblastoma
AntimicrobialEffective against E. coli
Anti-inflammatoryReduces TNF-alpha production

Table 2: Comparison with Related Compounds

Compound NameIC50 (nM)Activity Type
3-chloro-N-(4-ethyl...)< 100Antitumor
5-chloro-N-(4-methyl...)150Antitumor
N-(4-fluorophenyl)-benzenesulfonamide200Antimicrobial

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Glioblastoma :
    • A study evaluated the compound's effect on glioblastoma cells in vitro. Results indicated significant reduction in cell viability and induction of apoptosis at concentrations as low as 50 nM.
  • Clinical Relevance in Infections :
    • In a clinical setting, patients with resistant bacterial infections were treated with derivatives of this compound, leading to improved outcomes compared to standard treatments.

Eigenschaften

IUPAC Name

3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-20-8-9-24-16-7-6-13(11-15(16)17(20)21)19-25(22,23)14-5-3-4-12(18)10-14/h3-7,10-11,19H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWJWHNIPFTOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.